molecular formula C9H8BrNO4 B1266405 5-Bromo-N-(carboxymethyl)anthranilic acid CAS No. 32253-75-1

5-Bromo-N-(carboxymethyl)anthranilic acid

Cat. No.: B1266405
CAS No.: 32253-75-1
M. Wt: 274.07 g/mol
InChI Key: NGTZRRAYYJFRDA-UHFFFAOYSA-N
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Scientific Research Applications

5-Bromo-N-(carboxymethyl)anthranilic acid is a compound that has garnered attention for its diverse applications in scientific research, particularly in pharmacology and chemical synthesis. This article provides a comprehensive overview of its applications, supported by case studies and data tables.

Pharmacological Studies

This compound has been investigated for its pharmacological properties, particularly as an inhibitor of certain biological pathways.

  • Inhibition of cGMP Phosphodiesterase : Research indicates that derivatives of anthranilic acid can exhibit inhibitory activity on cyclic guanosine monophosphate phosphodiesterase (cGMP-PDE), which is relevant in treating conditions such as pulmonary hypertension and erectile dysfunction. The compound's structure allows it to interact effectively with these enzymes, potentially leading to therapeutic applications in cardiovascular and respiratory diseases .

The compound has shown promise in various biological assays:

  • Anti-inflammatory Effects : Studies have suggested that anthranilic acid derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
  • Bronchodilator Activity : Some derivatives have demonstrated the ability to relax smooth muscle, indicating potential use in treating asthma and other respiratory conditions .

Chemical Synthesis Applications

This compound serves as an important intermediate in organic synthesis. Its derivatives are utilized in the development of pharmaceuticals and agrochemicals due to their structural versatility.

Case Study 1: Pharmacological Efficacy

A study evaluated the effects of this compound on smooth muscle relaxation. The results indicated that at specific concentrations, the compound enhanced relaxation responses in isolated tissue preparations, suggesting its potential as a therapeutic agent for conditions characterized by smooth muscle contraction .

Case Study 2: Structure-Activity Relationship

In silico studies have been conducted to understand the structure-activity relationship (SAR) of anthranilic acid derivatives. These studies employed quantitative structure-activity relationship (QSAR) models to predict the biological activity based on molecular features, revealing that modifications at specific positions significantly impact efficacy against targeted enzymes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
cGMP-PDE InhibitionSignificant inhibition observed
BronchodilationEnhanced relaxation in airway smooth muscle
Anti-inflammatoryModulation of inflammatory markers

Table 2: Synthesis Pathways

StepReagents/ConditionsOutcome
BrominationBromine or brominating agent5-Bromo-anthranilic acid
CarboxymethylationChloroacetic acidThis compound

Biological Activity

5-Bromo-N-(carboxymethyl)anthranilic acid (CAS number 32253-75-1) is a derivative of anthranilic acid, characterized by the presence of a bromine atom at the 5-position and a carboxymethyl group attached to the nitrogen atom. This compound has gained attention for its potential biological activities, including antimicrobial properties, anti-inflammatory effects, and interactions with various biological targets.

  • Molecular Formula : C₉H₈BrNO₄
  • Molecular Weight : 274.07 g/mol

The unique structure of this compound contributes to its reactivity and biological activity. The presence of the bromine atom enhances its interaction with biological molecules, while the carboxymethyl group facilitates various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, including fungi and bacteria. For instance, it has shown selective growth inhibition against Candida albicans at low concentrations .
  • Anti-inflammatory Effects : The compound may interact with proteins involved in inflammatory responses, potentially serving as a therapeutic agent for inflammatory conditions. Its mechanism of action could involve modulation of signaling pathways related to inflammation.
  • Cytotoxicity : Some studies have indicated that derivatives of anthranilic acid can exhibit cytotoxic effects on cancer cell lines. While specific data on this compound is limited, related compounds have shown promise in this area .

Structure-Activity Relationship

The biological activity of this compound can be compared to other anthranilic acid derivatives. The following table summarizes some related compounds and their key features:

Compound NameMolecular FormulaKey Features
Anthranilic AcidC₇H₇NO₂Parent compound without bromine
2-Amino-3-bromobenzoic AcidC₇H₆BrNO₂Brominated derivative of benzoic acid
N-(Carboxymethyl)anthranilic AcidC₈H₉NO₄Similar structure without bromine
This compoundC₉H₈BrNO₄Unique combination enhancing reactivity and activity

This table illustrates how the presence of specific functional groups influences the biological properties of these compounds.

Case Studies and Research Findings

  • Antifungal Activity : In a study examining the antifungal properties of anthranilic acid derivatives, it was found that compounds similar to this compound exhibited significant inhibition against C. albicans. This suggests potential applications in treating fungal infections .
  • Enzyme Interaction Studies : Research has focused on the interaction of anthranilic acid derivatives with various enzymes and receptors. For example, anthranilic acid derivatives have been investigated for their ability to inhibit Na+/dicarboxylate transporters, which are involved in metabolic pathways relevant to disease states .
  • Therapeutic Applications : The compound is being explored for its potential use in drug development, particularly as a precursor in synthesizing pharmaceuticals aimed at managing inflammatory diseases and microbial infections.

Properties

IUPAC Name

5-bromo-2-(carboxymethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c10-5-1-2-7(11-4-8(12)13)6(3-5)9(14)15/h1-3,11H,4H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTZRRAYYJFRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186007
Record name N-(4-Bromo-2-carboxyphenyl)glycine
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Molecular Weight

274.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32253-75-1
Record name 5-Bromo-N-(carboxymethyl)anthranilic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Bromo-2-carboxyphenyl)glycine
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Record name 32253-75-1
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Record name N-(4-Bromo-2-carboxyphenyl)glycine
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Record name N-(4-bromo-2-carboxyphenyl)glycine
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Synthesis routes and methods

Procedure details

To a solution of 2-amino-5-bromobenzoic acid (2 g, 9 mmol) in 15 ml of 2 N Na2CO3, a solution of chloroacetic acid (0.69 g, 7.3 mmol) in 7.5 ml of 2 N Na2CO3 was slowly added dropwise. Then, after stirred for 20 hours at 80° C., the reaction mixture was cooled down to room temperature. 50 ml of ether and 8 ml of 2 N hydrochloric acid were added to the mixture. The organic phase was separated, and dried with MgSO4. After evaporation, a light brown solid was obtained. The solid was purified by silica gel column chromatography (ethyl acetate/methanol, v/v, 1/1) to obtain a white solid (2-(N-carboxymethylamino)-5-bromobenzoic acid) (1.55 g, yield: 60%; mp: 178-180° C.).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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